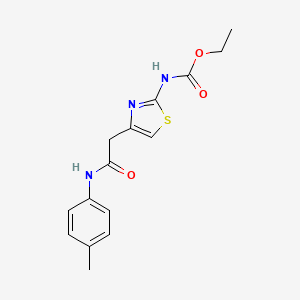

Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-3-21-15(20)18-14-17-12(9-22-14)8-13(19)16-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQQJGPNNKRANP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the p-Tolylamino Group: The p-tolylamino group can be introduced via nucleophilic substitution reactions, where a p-toluidine derivative reacts with an appropriate electrophilic intermediate.

Attachment of the Oxoethyl Group: The oxoethyl group can be introduced through acylation reactions, where an acyl chloride or anhydride reacts with the thiazole derivative.

Formation of the Ethyl Carbamate Group: The final step involves the reaction of the thiazole derivative with ethyl chloroformate or ethyl isocyanate to form the ethyl carbamate group.

Industrial Production Methods

Industrial production of Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the p-tolylamino group, leading to the formation of sulfoxides or sulfones and nitroso or nitro derivatives, respectively.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group, or the thiazole ring, leading to dihydrothiazole derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the thiazole ring and the p-tolylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products

Oxidation: Sulfoxides, sulfones, nitroso, and nitro derivatives.

Reduction: Hydroxyl derivatives and dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activities associated with thiazole derivatives.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and anticancer agent.

Industry: The compound is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound may inhibit enzymes involved in microbial and viral replication, leading to its antimicrobial and antiviral activities.

Receptor Binding: It may bind to specific receptors involved in inflammation and pain, contributing to its anti-inflammatory and analgesic effects.

DNA Interaction: The compound may interact with DNA, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Research Findings and Implications

- Corrosion Inhibition : TSPC’s efficiency (89% at 0.1M HCl) highlights the role of sulfamoyl-thiazole motifs in metal protection . The target compound’s lack of sulfamoyl groups may limit similar applications unless alternative adsorption mechanisms (e.g., π-orbital interactions via p-tolyl) compensate.

- Pharmaceutical Potential: Thiazolylmethylcarbamates () demonstrate structural complexity compatible with enzyme inhibition. The target compound’s simpler structure may offer synthetic accessibility but reduced specificity compared to ureido/hydroperoxy derivatives.

Biological Activity

Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure and Properties

Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate features a thiazole ring, an ethyl carbamate functional group, and a p-tolylamino moiety. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Thiazole derivatives, including ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate, are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

| Compound Name | Activity | Reference |

|---|---|---|

| Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate | Antimicrobial | |

| 4-Amino-N-(4-methylphenyl)-1,3-thiazole | Antimicrobial | |

| N-(4-hydroxyphenyl)-2-thiazoleacetamide | Antioxidant |

2. Anticancer Activity

The anticancer potential of ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate has been explored in vitro using various cancer cell lines. Notably, studies have demonstrated that this compound can significantly reduce the viability of Caco-2 colorectal adenocarcinoma cells while showing lesser effects on A549 human pulmonary adenocarcinoma cells . The structure-dependent activity suggests that modifications to the thiazole ring or side chains could enhance anticancer efficacy.

| Cell Line | Treatment Concentration | Viability Reduction (%) | Reference |

|---|---|---|---|

| Caco-2 | 100 µM | 39.8 | |

| A549 | 100 µM | No significant effect |

3. Antioxidant Activity

Preliminary studies indicate that ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate exhibits antioxidant properties, as evidenced by assays measuring its ability to reduce ferric ions (FRAP assay). The results suggest that this compound may have antioxidant activity comparable to established antioxidants like butylated hydroxytoluene and ascorbic acid.

Case Studies

Case Study 1: Anticancer Efficacy in Caco-2 Cells

In a study investigating the anticancer effects of various thiazole derivatives, ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate was tested against Caco-2 cells. The compound showed a significant reduction in cell viability compared to untreated controls, indicating its potential as an anticancer agent.

Case Study 2: Structure–Activity Relationship

A structure–activity relationship analysis revealed that modifications to the thiazole ring could enhance the biological activity of related compounds. For example, adding methyl or other substituents has been shown to improve anticancer activity against specific cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.